molecular formula C12H18N2O7 B559677 2'-O-(2-Methoxyethyl)-uridine CAS No. 223777-15-9

2'-O-(2-Methoxyethyl)-uridine

Cat. No.: B559677
CAS No.: 223777-15-9
M. Wt: 302.28 g/mol
InChI Key: XTXNROBDOKPICP-QCNRFFRDSA-N
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Description

2’-O-(2-Methoxyethyl)-uridine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is characterized by the substitution of the 2’-hydroxyl group of uridine with a 2’-O-(2-methoxyethyl) group. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable component in antisense oligonucleotides and other therapeutic applications.

Biochemical Analysis

Biochemical Properties

2’-O-(2-Methoxyethyl)-uridine is known for its resistance to nuclease metabolism in both plasma and tissue . This property is crucial for its stability and longevity in biological systems. The 2’-O-(2-Methoxyethyl)-uridine modification is incorporated into antisense oligonucleotides, which are designed to bind to specific mRNA targets and modulate their function . The biochemical interactions of 2’-O-(2-Methoxyethyl)-uridine are primarily through these antisense oligonucleotides.

Cellular Effects

In cellular environments, 2’-O-(2-Methoxyethyl)-uridine-modified antisense oligonucleotides have shown to exhibit potent activity. They have been observed to increase RNA-binding affinity, which is crucial for the efficacy of antisense therapies . Furthermore, these modified oligonucleotides have demonstrated improved cellular uptake, which enhances their overall effectiveness .

Molecular Mechanism

The molecular mechanism of action of 2’-O-(2-Methoxyethyl)-uridine involves its incorporation into antisense oligonucleotides that target specific mRNA sequences. These oligonucleotides hybridize to their target mRNA, potentially altering the site of splicing or resulting in RNA degradation through RNase H activity . This can modulate the translation of proteins or eliminate toxic RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides have shown to maintain their biochemical properties over time. They exhibit resistance to nuclease metabolism, ensuring their stability in both plasma and tissue . Furthermore, they have been observed to maintain their RNA-binding affinity and cellular uptake properties over time .

Dosage Effects in Animal Models

In animal models, the effects of 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides have been observed to be dose-dependent . Higher doses have been associated with increased RNA-binding affinity and improved cellular uptake.

Metabolic Pathways

The metabolic pathways of 2’-O-(2-Methoxyethyl)-uridine involve its incorporation into antisense oligonucleotides and subsequent interactions with target mRNA. Following administration, these oligonucleotides are distributed to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The major elimination pathway for 2’-O-(2-Methoxyethyl)-uridine and its metabolites is through urinary excretion .

Transport and Distribution

2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides are highly bound to plasma proteins, which aids in their transport and distribution within cells and tissues . Following administration, these oligonucleotides are distributed to tissues broadly, with plasma clearance dominated by this distribution .

Subcellular Localization

In terms of subcellular localization, 2’-O-(2-Methoxyethyl)-uridine-modified oligonucleotides are primarily found in the perinuclear region of cells . This localization is likely due to the nature of their target - mRNA, which is transcribed in the nucleus and subsequently exported to the cytoplasm for translation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(2-Methoxyethyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of uridine. This is followed by the selective alkylation of the 2’-hydroxyl group with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The final step involves the deprotection of the 3’ and 5’ hydroxyl groups to yield the desired product .

Industrial Production Methods: Industrial production of 2’-O-(2-Methoxyethyl)-uridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 2’-O-(2-Methoxyethyl)-uridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Scientific Research Applications

2’-O-(2-Methoxyethyl)-uridine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

    Biology: Employed in the development of antisense oligonucleotides for gene silencing and regulation.

    Medicine: Incorporated into therapeutic agents for the treatment of genetic disorders and viral infections.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics

Mechanism of Action

The mechanism of action of 2’-O-(2-Methoxyethyl)-uridine involves its incorporation into oligonucleotides, where it enhances binding affinity and stability. This modification allows for more effective hybridization with target RNA sequences, leading to the inhibition of gene expression through mechanisms such as RNase H-mediated degradation or steric blocking of translation .

Comparison with Similar Compounds

    2’-O-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.

    2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 2’ position.

    2’-O-(2-Methoxyethyl)-cytidine: Similar modification but with cytidine instead of uridine.

Comparison: 2’-O-(2-Methoxyethyl)-uridine is unique due to its enhanced stability and binding affinity compared to other modified nucleosides. The methoxyethyl group provides greater resistance to nuclease degradation and improved pharmacokinetic properties, making it more suitable for therapeutic applications .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXNROBDOKPICP-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446990
Record name 2'-O-(2-Methoxyethyl)-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223777-15-9
Record name 2'-O-(2-Methoxyethyl)-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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